2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Description

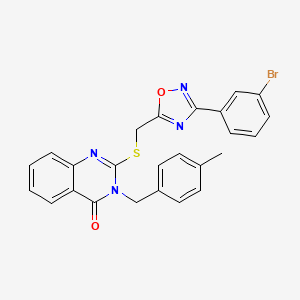

2-(((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a heterocyclic compound featuring:

- A quinazolin-4(3H)-one core, known for its pharmacological versatility in anticancer and antimicrobial applications.

- A 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group, which enhances electron-withdrawing properties and bioactivity.

- A thioether linkage connecting the oxadiazole and quinazolinone moieties, improving metabolic stability.

- A 4-methylbenzyl group at position 3 of the quinazolinone, influencing lipophilicity and receptor interactions.

This compound’s design leverages the synergy between quinazolinone’s scaffold and brominated aromatic systems, commonly associated with enhanced biological activity .

Properties

IUPAC Name |

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN4O2S/c1-16-9-11-17(12-10-16)14-30-24(31)20-7-2-3-8-21(20)27-25(30)33-15-22-28-23(29-32-22)18-5-4-6-19(26)13-18/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUJPONNOLCYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel derivative belonging to the quinazolin-4(3H)-one class, which has been recognized for its diverse biological activities. Quinazolin-4(3H)-one derivatives have been studied extensively for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of this specific compound, highlighting its potential pharmacological applications.

Structural Overview

The compound features a complex structure that combines multiple pharmacophores:

- Quinazolin-4(3H)-one core : Known for its broad spectrum of biological activities.

- 1,2,4-Oxadiazole moiety : Associated with antibacterial and antifungal properties.

- Bromophenyl and methylbenzyl substitutions : These groups may enhance interactions with biological targets.

Antimicrobial Activity

Research has shown that quinazolin-4(3H)-one derivatives exhibit significant antimicrobial properties. The specific compound was tested against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Bacillus cereus | Low |

Studies indicate that the introduction of electron-withdrawing groups like bromine enhances antibacterial activity. For instance, the presence of the bromophenyl group is believed to contribute positively to the compound's efficacy against gram-positive and gram-negative bacteria .

Anticancer Activity

Quinazolin-4(3H)-one derivatives have also been investigated for their anticancer potential. The compound demonstrated antiproliferative effects against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism of action involves inhibition of key signaling pathways related to cell proliferation and survival . The compound's ability to bind to specific targets such as EGFR has been noted as a significant factor in its anticancer activity.

Case Studies

-

Antibacterial Efficacy Study :

A comparative study evaluated the antibacterial effects of several quinazolin-4(3H)-one derivatives, including the target compound. Results indicated that modifications at the phenyl position significantly influenced activity levels against both gram-positive and gram-negative bacteria. The compound exhibited superior activity compared to its parent structures . -

Anticancer Evaluation :

A series of experiments assessed the cytotoxic effects of the compound on NSCLC (non-small cell lung cancer) cells. The results showed a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent in lung cancer treatment .

Comparison with Similar Compounds

Structural Analogs in Antiproliferative Activity

The target compound shares structural similarities with quinazolinone derivatives incorporating 1,3,4-oxadiazole or 1,2,4-triazole thioether moieties (Table 1).

Table 1: Antiproliferative Activity of Quinazolinone Derivatives

Key Findings :

Role of Brominated Aromatic Systems

Brominated analogs from other heterocyclic families highlight the importance of bromine’s position and electronic effects :

Table 2: Brominated Heterocycles with Antimicrobial Activity

Key Findings :

Impact of Thioether vs. Ether Linkages

Thioether-containing compounds (e.g., target compound) demonstrate improved stability over ether analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.